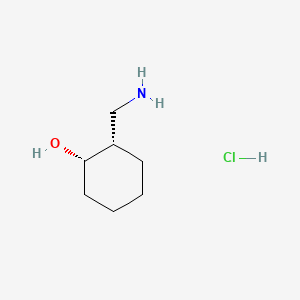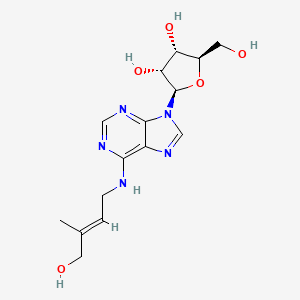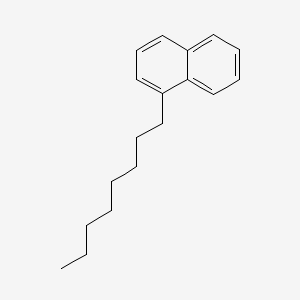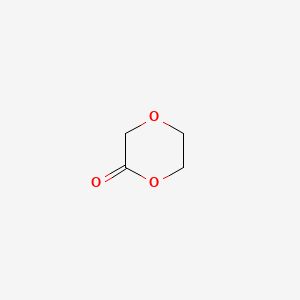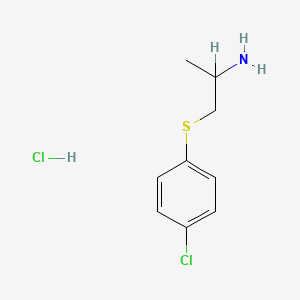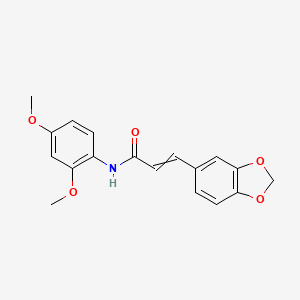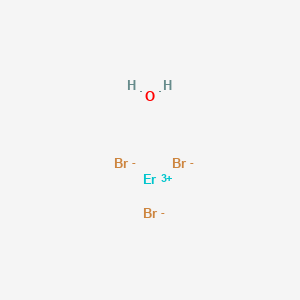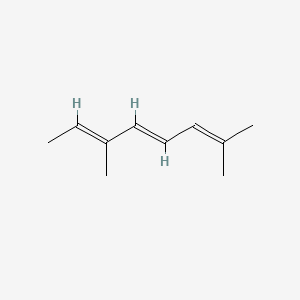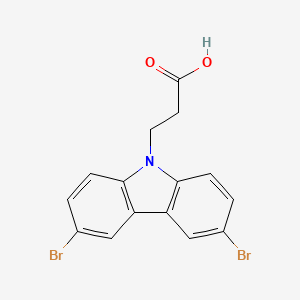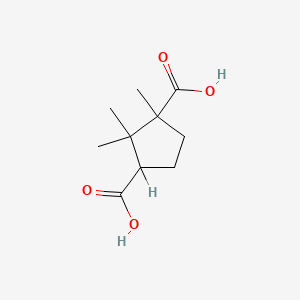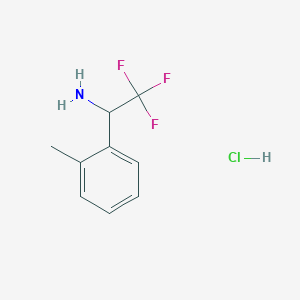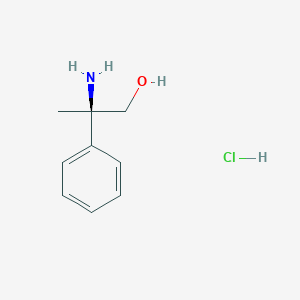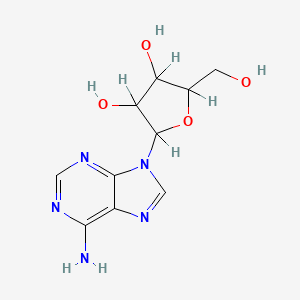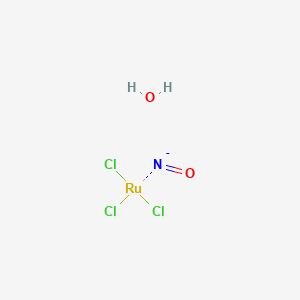
Sodium phosphotungstate monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium phosphotungstate monohydrate is a heteropoly acid salt with the chemical formula Na₃[PW₁₂O₄₀]·H₂O. It is a derivative of phosphotungstic acid and is known for its high molecular weight and complex structure. This compound is widely used in various scientific fields due to its unique properties, including its ability to act as a catalyst and its electron-dense nature, which makes it useful in electron microscopy.
作用机制
Target of Action
Sodium phosphotungstate monohydrate is a complex compound that primarily targets biochemical reactions involving carbohydrates . It acts as a novel acidic catalyst in these reactions .
Mode of Action
The compound interacts with its targets by facilitating various carbohydrate reactions such as per-O-acetylation, regioselective O-4,6 benzylidene acetal formation, regioselective O-4 ring-opening, and glycosylation . These interactions result in changes in the structure and function of the carbohydrates, which are essential components of various biological processes .
Biochemical Pathways
This compound affects the biochemical pathways involved in carbohydrate synthesis and modification . The compound’s action on these pathways leads to downstream effects such as the production of different carbohydrate structures, which can have various roles in biological systems .
Result of Action
The molecular and cellular effects of this compound’s action include the modification of carbohydrate structures and the facilitation of carbohydrate reactions . These effects can influence various biological processes, given the crucial role of carbohydrates in living organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and its container should be kept tightly closed . . These precautions help maintain the compound’s stability and effectiveness.
生化分析
Biochemical Properties
Sodium phosphotungstate monohydrate plays a significant role in biochemical reactions. It has been used as a negative staining agent for electron microscopy . The nature of these interactions is primarily due to the electron-dense properties of the compound, which enhances contrast in electron microscopy .
Cellular Effects
The effects of this compound on cells are primarily observed in its use as a staining agent. It has been shown to bind to fibrin, collagen, and fibers of connective tissues, replacing the anions of dyes from these materials, selectively decoloring them . This suggests that it may influence cell function by interacting with these cellular components.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with biomolecules in the context of electron microscopy. It binds to these molecules, enhancing their visibility under the microscope
Temporal Effects in Laboratory Settings
It has been successfully used as a replacement for uranyl-based stains in negative staining electron microscopy, suggesting that it is stable and effective over time .
Metabolic Pathways
It is known that phosphate, a component of this compound, plays a crucial role in various metabolic processes .
Subcellular Localization
Given its use in electron microscopy, it is likely that it can interact with various subcellular structures .
准备方法
Synthetic Routes and Reaction Conditions: Sodium phosphotungstate monohydrate can be synthesized by reacting sodium tungstate dihydrate (Na₂WO₄·2H₂O) with phosphoric acid (H₃PO₄) in the presence of hydrochloric acid (HCl). The reaction typically involves dissolving sodium tungstate in water, followed by the addition of phosphoric acid and hydrochloric acid to the solution. The mixture is then heated and stirred until the desired product precipitates out .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The precipitated product is then filtered, washed, and dried to obtain the final compound .
化学反应分析
Types of Reactions: Sodium phosphotungstate monohydrate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic and inorganic reactions.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are used.
Substitution: Various organic and inorganic reagents can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized organic compounds, while reduction reactions may yield reduced tungsten species .
科学研究应用
Sodium phosphotungstate monohydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: It is employed as a staining agent in electron microscopy due to its electron-dense nature, which enhances the contrast of biological specimens.
Medicine: It is used in the preparation of certain pharmaceuticals and as a reagent in biochemical assays.
相似化合物的比较
Phosphotungstic Acid: Similar in structure but lacks the sodium component.
Sodium Phosphomolybdate: Contains molybdenum instead of tungsten.
Tungstosilicic Acid: Contains silicon instead of phosphorus.
Uniqueness: Sodium phosphotungstate monohydrate is unique due to its high molecular weight and the presence of both sodium and tungsten in its structure. This combination of elements gives it distinct properties, such as high acidity and strong oxidizing ability, which are not found in other similar compounds .
属性
CAS 编号 |
312696-30-3 |
|---|---|
分子式 |
H3Na3O41PW12 |
分子量 |
2965.0 g/mol |
IUPAC 名称 |
trisodium;dioxotungsteniooxy-[[[[[[[[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;hydrogen phosphate;hydrate |
InChI |
InChI=1S/3Na.H3O4P.H2O.36O.12W/c;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;(H3,1,2,3,4);1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q3*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;-1;;;;;;;;;;;;/p-2 |
InChI 键 |
ATLYITRHMPNCMI-UHFFFAOYSA-L |
SMILES |
O.[O-]P(=O)([O-])[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.[Na+].[Na+].[Na+] |
规范 SMILES |
O.OP(=O)([O-])[O-].[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


